An In-depth Technical Guide on (R)-1-Boc-3-(bromomethyl)pyrrolidine: Structural Analysis and Properties
An In-depth Technical Guide on (R)-1-Boc-3-(bromomethyl)pyrrolidine: Structural Analysis and Properties
Introduction
(R)-1-Boc-3-(bromomethyl)pyrrolidine is a chiral building block of significant interest in medicinal chemistry and drug discovery.[1][2] Its rigid pyrrolidine scaffold, combined with the reactive bromomethyl group and the Boc-protecting group, makes it a versatile intermediate for the synthesis of complex, enantiomerically pure pharmaceutical compounds.[2][3][4] The pyrrolidine ring is a prevalent core structure in numerous FDA-approved drugs, valued for its ability to introduce three-dimensionality and conformational rigidity, which can enhance binding affinity and selectivity for biological targets.[1][5] This guide provides a comprehensive technical overview of the structural analysis, physicochemical properties, synthesis, and applications of (R)-1-Boc-3-(bromomethyl)pyrrolidine, tailored for researchers and professionals in drug development.
Part 1: Structural and Physicochemical Properties
The unique structural features of (R)-1-Boc-3-(bromomethyl)pyrrolidine dictate its chemical reactivity and utility in synthesis. The tert-butyloxycarbonyl (Boc) group protects the pyrrolidine nitrogen, preventing its participation in undesired side reactions and allowing for selective manipulation of the bromomethyl group.[2] The stereocenter at the C3 position is crucial for introducing chirality into target molecules, influencing their pharmacological activity.[2]
Chemical Structure
The structure of (R)-1-Boc-3-(bromomethyl)pyrrolidine is characterized by a five-membered saturated nitrogen heterocycle (pyrrolidine) with three key substituents:
-
A tert-butyloxycarbonyl (Boc) group attached to the nitrogen atom.
-
A bromomethyl (-CH2Br) group at the 3-position.
-
A defined (R)-stereochemistry at the chiral center (C3).
Caption: 2D structure of (R)-1-Boc-3-(bromomethyl)pyrrolidine.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈BrNO₂ | [6][] |
| Molecular Weight | 264.16 g/mol | [4][6][] |
| CAS Number | 1067230-65-2 | [6][8] |
| Appearance | Liquid | [4][6] |
| Purity | Typically ≥95% - 97% | [4][6] |
| Boiling Point | ~300.1 °C at 760 mmHg (Predicted) | [] |
| Density | ~1.312 g/cm³ (Predicted) | [] |
| InChI Key | NQNGQGISAMHLST-QMMMGPOBSA-N | [6] |
| Storage | Recommended at 0-8°C | [4] |
Part 2: Synthesis and Reactivity
The synthesis of (R)-1-Boc-3-(bromomethyl)pyrrolidine typically starts from a chiral precursor to ensure the desired stereochemistry.
Synthetic Pathway
A common synthetic route involves the conversion of the corresponding alcohol, (R)-1-Boc-3-(hydroxymethyl)pyrrolidine, to the bromide. This transformation is often achieved using standard brominating agents.
Caption: Synthesis of (R)-1-Boc-3-(bromomethyl)pyrrolidine.
Experimental Protocol: Bromination of (R)-1-Boc-3-(hydroxymethyl)pyrrolidine [9]
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Dissolution: (R)-1-Boc-3-(hydroxymethyl)pyrrolidine is dissolved in anhydrous dichloromethane (DCM). The use of an anhydrous solvent is critical to prevent quenching of the reactive intermediates.
-
Cooling: The solution is cooled to 0°C in an ice bath. This is to control the exothermic nature of the reaction and to minimize the formation of byproducts.
-
Reagent Addition: Triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) are added to the cooled solution. These reagents form the active brominating species in situ.
-
Reaction Monitoring: The reaction is stirred at 0°C for a specified time (e.g., 5 hours) and monitored by a suitable technique like Thin Layer Chromatography (TLC) to track the consumption of the starting material.
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography to isolate the desired (R)-1-Boc-3-(bromomethyl)pyrrolidine.
Key Reactions
The bromomethyl group is a versatile functional handle for various chemical transformations, primarily nucleophilic substitution reactions.[4] This allows for the introduction of a wide range of functionalities, making this compound a valuable precursor in multi-step syntheses.
Caption: Key reactions of (R)-1-Boc-3-(bromomethyl)pyrrolidine.
Part 3: Spectroscopic Analysis
Thorough characterization of (R)-1-Boc-3-(bromomethyl)pyrrolidine is essential to confirm its identity and purity. Standard spectroscopic techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms. Key expected signals include those for the Boc group (a singlet around 1.4 ppm), the pyrrolidine ring protons (a series of multiplets), and the bromomethyl protons (a doublet of doublets or a multiplet).[9]
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Distinct signals are expected for the carbonyl and quaternary carbons of the Boc group, the carbons of the pyrrolidine ring, and the bromomethyl carbon.
Generalized Protocol for NMR Data Acquisition [10]
-
Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR, acquire a standard one-dimensional proton spectrum.
-
For ¹³C NMR, acquire a proton-decoupled carbon spectrum.
-
-
Referencing: Reference the spectra to the residual solvent peak.[10]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For (R)-1-Boc-3-(bromomethyl)pyrrolidine, a common technique is Electrospray Ionization (ESI), which would typically show the protonated molecule [M+H]⁺.[10]
Part 4: Applications in Drug Discovery
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[1][5][11] (R)-1-Boc-3-(bromomethyl)pyrrolidine serves as a key starting material for the synthesis of various drug candidates. Its utility stems from the ability to introduce specific pharmacophoric elements through reactions at the bromomethyl position, while maintaining the crucial stereochemistry at C3.[3]
The introduction of the pyrrolidine motif can improve a compound's physicochemical properties, such as solubility and metabolic stability, and its three-dimensional structure can lead to enhanced target engagement.[1][5]
Part 5: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (R)-1-Boc-3-(bromomethyl)pyrrolidine.
Hazard Identification
Based on data for similar compounds, (R)-1-Boc-3-(bromomethyl)pyrrolidine is expected to be harmful if swallowed and may cause skin and eye irritation.[9][12]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]
Recommended Personal Protective Equipment (PPE)[12][13][14]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields or a face shield. | To protect against splashes. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile) and a lab coat. | To prevent direct skin contact. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of vapors. |
Handling and Storage[12][14][15]
-
Handling: Handle in a well-ventilated place, avoiding contact with skin and eyes.[12] Avoid the formation of aerosols.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] A storage temperature of 0-8°C is recommended.[4]
First Aid Measures[12][16]
-
If Inhaled: Move the person to fresh air.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
In all cases of exposure, it is advisable to consult a physician.[13]
Conclusion
(R)-1-Boc-3-(bromomethyl)pyrrolidine is a valuable and versatile chiral building block for the synthesis of complex molecules in drug discovery. Its well-defined structure and predictable reactivity allow for the introduction of diverse functional groups with stereochemical control. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.
References
-
Capot Chemical. MSDS of (R)-1-Boc-3-carboxymethoxy-pyrrolidine. Available from: [Link]
-
iChemical. (R)-1-Boc-3-(Bromomethyl)pyrrolidine, CAS No. 1067230-65-2. Available from: [Link]
-
PubChem. 1-Boc-3-pyrrolidinol. Available from: [Link]
-
ResearchGate. sp³ C−H alkylation of N‐boc pyrrolidine with (bromomethyl)cyclohexane... Available from: [Link]
-
PubChem. (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrrolidine Derivatives Like 1-BOC-3-Methylaminopyrrolidine in Drug Synthesis. Available from: [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 6. (R)-N-Boc-3-Bromomethylpyrrolidine | CymitQuimica [cymitquimica.com]
- 8. (R)-1-Boc-3-(Bromomethyl)pyrrolidine, CAS No. 1067230-65-2 - iChemical [ichemical.com]
- 9. 1067230-64-1 | (S)-1-Boc-3-(Bromomethyl)pyrrolidine | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. echemi.com [echemi.com]
- 13. capotchem.com [capotchem.com]
